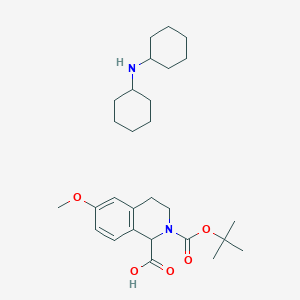

2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid dicyclohexylamine salt

描述

This compound is a tert-butoxycarbonyl (Boc)-protected isoquinoline derivative with a methoxy substituent at position 6 and a dicyclohexylamine counterion. Its structure combines a bicyclic 3,4-dihydro-1H-isoquinoline scaffold with a carboxylic acid group at position 1, modified by Boc protection. The dicyclohexylamine salt enhances solubility in non-polar solvents, making it useful in organic synthesis and medicinal chemistry for intermediate purification or stabilization .

Key structural features:

- Boc group: Provides steric protection for the amine during synthetic reactions.

- Dicyclohexylamine counterion: Improves crystallinity and handling compared to free acids.

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5.C12H23N/c1-16(2,3)22-15(20)17-8-7-10-9-11(21-4)5-6-12(10)13(17)14(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-6,9,13H,7-8H2,1-4H3,(H,18,19);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBUJXGFVMEMTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)OC.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid dicyclohexylamine salt, with the molecular formula and a molecular weight of 488.67 g/mol, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, applications in drug development, and relevant case studies.

Synthesis

The synthesis of 2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves several steps, typically starting from simpler isoquinoline derivatives. The process generally includes the use of reagents such as sodium hydride and lithium hydroxide in solvents like tetrahydrofuran and methanol to achieve the desired product through hydrolysis and subsequent reactions .

Biological Activity

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders . Its structural characteristics suggest potential interactions with biological targets, making it a subject of interest in pharmacological studies.

Pharmacological Studies

Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant pharmacological activities, including:

- Antagonistic Activity : Some isoquinoline derivatives have been shown to act as selective antagonists for endothelin receptors (ET(A)), with IC(50) values indicating high potency (e.g., <10 nM) .

- Anti-Cancer Potential : Compounds related to 2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline have been investigated for their ability to inhibit Bcl-2 family proteins, which are crucial in cancer cell survival. For instance, certain derivatives demonstrated effective binding to Bcl-2 proteins and induced apoptosis in cancer cells .

Applications

The compound is utilized in various fields:

- Pharmaceutical Development : It serves as a key intermediate for synthesizing drugs aimed at treating neurological disorders and cancer.

- Organic Synthesis : This compound facilitates the creation of complex organic molecules, enhancing the capacity for drug discovery .

Case Study 1: Neurological Disorders

In a study focused on developing new treatments for neurodegenerative diseases, researchers synthesized several isoquinoline derivatives, including 2-Boc-6-methoxy derivatives. These compounds exhibited neuroprotective effects in vitro by modulating neurotransmitter levels and reducing oxidative stress markers.

Case Study 2: Cancer Research

A series of experiments evaluated the anti-cancer properties of isoquinoline derivatives. One notable finding was that specific analogs could significantly reduce cell proliferation in various cancer cell lines while promoting apoptosis through caspase activation pathways .

科学研究应用

Pharmaceutical Development

One of the primary applications of 2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is in pharmaceutical development . It serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological disorders such as depression and anxiety. The compound's structural properties allow it to be modified into more complex entities that exhibit therapeutic effects.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can be synthesized to enhance serotonin receptor activity, contributing to the development of new antidepressants. A study published in Journal of Medicinal Chemistry highlighted the synthesis of isoquinoline derivatives that showed promising results in preclinical models for depression treatment.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating complex molecular architectures. Its ability to undergo various chemical transformations makes it a versatile reagent in the laboratory.

Application Examples:

- Synthesis of Isoquinoline Derivatives : Researchers have employed 2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid in the preparation of isoquinoline derivatives with potential anticancer properties.

- Formation of Heterocycles : The compound is also used to form heterocycles, which are essential in many pharmaceutical compounds.

Material Science

The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure allows it to interact favorably with polymer chains.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Improved |

| Mechanical Strength | Enhanced |

Biological Research

In biological research, 2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is utilized to study enzyme interactions and metabolic pathways. This research provides insights into cellular processes and potential therapeutic targets.

Example Study:

A study investigated the compound's interaction with specific enzymes involved in metabolic pathways related to neurodegenerative diseases, revealing its potential as a lead compound for drug development.

Analytical Chemistry

The compound serves as a reference standard in analytical methods, ensuring the accuracy and reliability of chemical analyses across various laboratories. Its stability and solubility make it an ideal candidate for use in quality control processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous isoquinoline derivatives (data derived from synthesis reports and physicochemical studies):

*Estimated based on parent acid (C₁₅H₁₉NO₅, MW 293.3) + dicyclohexylamine (C₁₂H₂₃N, MW 181.3).

Key Differences:

- Solubility : The dicyclohexylamine salt form significantly improves solubility in organic solvents (e.g., dichloromethane) compared to the free acid (CAS 362492-00-0) or ethyl ester derivatives (6d) .

- Reactivity : The Boc group in the target compound offers orthogonal protection compared to methylsulfonyl (6e) or carboxamide (e.g., 6f) groups, enabling selective deprotection in multi-step syntheses .

- Crystallinity : The target compound meets pharmacopeial crystallinity standards, similar to β-lactam antibiotics tested in PF 43(1), ensuring reproducibility in formulations .

准备方法

Alkylation and Methoxy Group Introduction

The foundational step in preparing 2-Boc-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid involves the alkylation of a precursor to introduce the methoxy group. In one documented method, sodium hydride (0.098 g, 2.44 mmol) is added to a solution of the starting material (0.500 g, 1.63 mmol) in dimethylformamide (DMF) at 0°C. After equilibration to room temperature, iodomethane (0.10 mL, 1.63 mmol) is introduced, resulting in a 16-hour reaction. The mixture is then diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography to yield the methoxy-substituted intermediate.

Hydrolysis of the Ester Group

Following alkylation, the ester group is hydrolyzed to the carboxylic acid. This is achieved by dissolving the intermediate in tetrahydrofuran (THF, 10 mL) and treating it with lithium hydroxide monohydrate (0.14 g, 3.25 mmol) and methanol (1 mL). After 12 hours, the reaction is quenched with water, acidified with citric acid, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield the free carboxylic acid.

Boc Protection and Coupling Reactions

Introduction of the Boc Protecting Group

The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality during subsequent reactions. A mixture of the carboxylic acid intermediate and tert-butyl 4-aminobenzoate (0.314 g, 1.63 mmol) in pyridine (10 mL) is treated with phosphorus oxychloride (POCI3, 0.15 mL, 1.63 mmol) at -10°C. After 2 hours, the reaction is quenched with water, extracted with ethyl acetate, and purified via reverse-phase HPLC to yield the Boc-protected derivative.

Buchwald-Hartwig Coupling for Functionalization

Alternative methods from patent literature highlight the use of Buchwald-Hartwig coupling to address challenges in amination at the 3-position of isoquinoline. For example, a mixture of 2-tetrahydrofuran formic acid (0.31 g), boric acid, and the intermediate is refluxed to facilitate coupling. The molar ratio of the substrate to boric acid is critical, typically maintained at 1:0.1–0.2 to minimize side reactions.

Salt Formation with Dicyclohexylamine

Acid-Base Reaction for Salt Precipitation

The final step involves converting the carboxylic acid into its dicyclohexylamine salt. This is achieved by dissolving the Boc-protected carboxylic acid in a solvent such as methanol and adding dicyclohexylamine (1.04 mL, 5.25 mmol). The mixture is stirred at room temperature, leading to the precipitation of the salt. The product is isolated via filtration, washed with ether, and dried under vacuum.

Table 1: Reaction Conditions for Salt Formation

| Parameter | Value | Source |

|---|---|---|

| Solvent | Methanol | |

| Molar Ratio (Acid:Amine) | 1:1.05 | |

| Temperature | Room temperature (25°C) | |

| Yield | 81% (literature analogous) |

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography is employed at multiple stages to isolate intermediates. For instance, the methoxy-substituted intermediate is purified using a petroleum ether/ethyl acetate (2:1) solvent system, achieving a purity of >95%. Reverse-phase HPLC is utilized for the Boc-protected derivative, with acetonitrile/water gradients optimizing separation.

Spectroscopic Confirmation

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are critical for structural validation. For example, the Boc-protected intermediate exhibits a molecular ion peak at m/z 327.3 ([M+H]⁺), consistent with its molecular formula (C16H21NO5). NMR data (¹H and ¹³C) further confirm the absence of residual solvents and correct functional group integration.

Comparative Analysis of Methodologies

Traditional vs. Patent-Based Approaches

While traditional methods rely on stepwise alkylation and hydrolysis, patent disclosures emphasize streamlined coupling reactions. The use of Buchwald-Hartwig chemistry reduces side reactions by avoiding unstable intermediates, as demonstrated in Example 1 of CN114573569A, where p-methoxybenzylamine is directly coupled to the isoquinoline core.

Yield Optimization Strategies

Yields vary significantly based on reaction conditions:

-

Alkylation : 83.4% yield achieved with NaH/iodomethane in DMF.

-

Coupling : 89.6% yield reported for 2,4-dimethoxybenzylamine derivatives.

-

Salt Formation : Up to 81% yield in analogous dicyclohexylamine salt preparations.

Challenges and Mitigation Strategies

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for verifying the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC with UV detection is ideal for assessing purity, using a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve impurities .

- NMR spectroscopy (¹H, ¹³C) confirms structural features, such as Boc-group integrity and dicyclohexylamine counterion presence. Compare chemical shifts to reference data for related isoquinoline derivatives .

- Elemental analysis ensures stoichiometric alignment of C, H, and N, critical for verifying salt formation .

Q. How should researchers handle solubility challenges during experimental preparation?

- Methodological Answer :

- Test solubility in polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring high solubility. For aqueous systems, use co-solvents like ethanol or acetonitrile (≤20% v/v) to avoid precipitation .

- If precipitation occurs during biological assays, employ sonication or temperature-controlled stirring (25–40°C) to improve dispersion .

Q. What safety precautions are essential when working with this compound?

- Methodological Answer :

- Use gloves, goggles, and a lab coat to prevent skin/eye contact. In case of exposure, rinse immediately with water for 15+ minutes and consult a physician .

- Conduct reactions in a fume hood to avoid inhalation of airborne particles, especially during lyophilization or high-temperature steps .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data across studies?

- Methodological Answer :

- Perform controlled solubility tests using standardized buffers (e.g., PBS, pH 7.4) and document temperature, ionic strength, and solvent ratios. Compare results with literature using principal component analysis (PCA) to identify outliers .

- Investigate counterion effects : Dicyclohexylamine may alter solubility compared to other salts (e.g., sodium or hydrochloride). Use ion-exchange chromatography to isolate the free acid and compare properties .

Q. What strategies optimize the compound’s stability in long-term storage for biochemical assays?

- Methodological Answer :

- Store lyophilized samples at –20°C under argon to prevent hydrolysis of the Boc group. For solutions, add antioxidants (e.g., BHT, 0.01% w/v) and buffer at pH 6–7 to minimize degradation .

- Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition products .

Q. How does stereochemical configuration influence the compound’s biological activity?

- Methodological Answer :

- Synthesize enantiomers using chiral auxiliaries or asymmetric catalysis and compare activity via dose-response assays (e.g., IC₅₀ in enzyme inhibition).

- Resolve stereochemistry with X-ray crystallography (as demonstrated for fluorocitrate-dicyclohexylamine salts) or VCD spectroscopy to correlate configuration with bioactivity .

Q. What experimental designs address conflicting data on its reactivity in nucleophilic substitutions?

- Methodological Answer :

- Conduct kinetic studies under varying conditions (pH, solvent polarity, temperature) to map reaction pathways. Use DFT calculations to model transition states and identify steric/electronic barriers from the Boc and methoxy groups .

- Validate mechanisms with isotopic labeling (e.g., ¹⁸O in carboxylic acid) to trace nucleophilic attack sites .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s fluorescence properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。